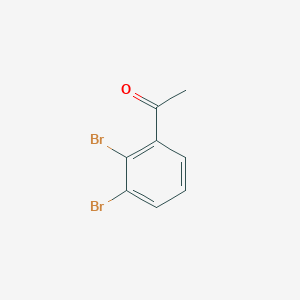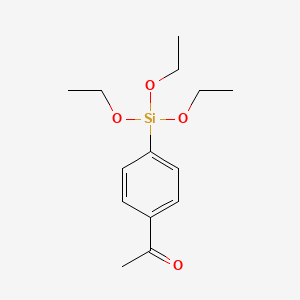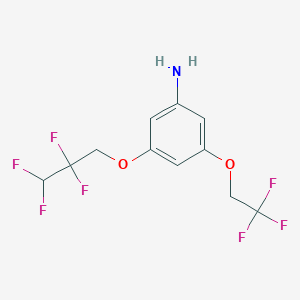
3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)aniline
Vue d'ensemble
Description
3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)aniline, also known as TFPE, is a fluorinated organic compound used in a variety of scientific research applications. It is an aniline derivative with a unique combination of fluorine atoms that give it its distinct properties. TFPE is a versatile compound that has been used in a wide range of scientific research applications, such as drug delivery, catalysis, and chemical synthesis. In addition, TFPE has been studied for its biochemical and physiological effects, as well as its potential advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Phase Behavior and Application Potential of Fluorinated Compounds
Research by Visak et al. (2014) focuses on the phase behavior of imidazolium- and phosphonium-based ionic liquids with several aliphatic and aromatic solutes, exploring their solvent abilities and potential applications as environmentally acceptable solvents. This study highlights the importance of fluorinated compounds in enhancing solvent properties and their potential in separation processes and extraction from various matrices (Visak et al., 2014).
Synthesis and Applications of Fluorinated Polymers
Puts et al. (2019) provide an extensive review of the synthesis and applications of polytetrafluoroethylene (PTFE), emphasizing its chemical inertness, thermal stability, and wide range of applications due to its unique properties. Such a review underlines the significance of research on fluorinated compounds for developing materials with exceptional performance characteristics (Puts et al., 2019).
Environmental Implications and Degradation of Fluorinated Compounds
Liu and Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals, addressing the environmental persistence of these compounds and their breakdown products. This research is crucial for understanding the environmental fate of fluorinated compounds and developing strategies for mitigating their impact (Liu & Avendaño, 2013).
Thermoelectric Applications of Conducting Polymers
Du et al. (2012) explore the potential of polymer-inorganic thermoelectric nanocomposites, including those based on conducting polymers like polyaniline (PANI), for energy conversion. This area of research offers insights into how specific properties of fluorinated compounds could be harnessed for advanced applications in energy technology (Du et al., 2012).
Resource Utilization of Waste Fluorinated Gases
Wenfen (2014) discusses the conversion and resource utilization of waste CHF3 gas, emphasizing the potential to transform potent greenhouse gases into valuable fluorinated compounds. This review underscores the importance of research on fluorinated compounds for environmental protection and resource recovery (Wenfen, 2014).
Propriétés
IUPAC Name |
3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F7NO2/c12-9(13)10(14,15)4-20-7-1-6(19)2-8(3-7)21-5-11(16,17)18/h1-3,9H,4-5,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKYJTMQOYQFKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCC(C(F)F)(F)F)OCC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




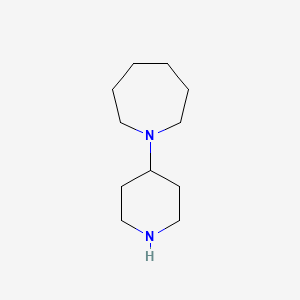
![[3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B3137267.png)
![N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-fluoroaniline](/img/structure/B3137273.png)
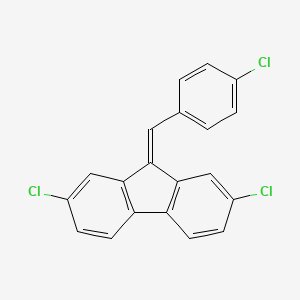
![2,7-Bis[2-[4-(diphenylamino)phenyl]vinyl]spiro[9H-fluorene-9,9'-[9H]fluorene]](/img/structure/B3137290.png)

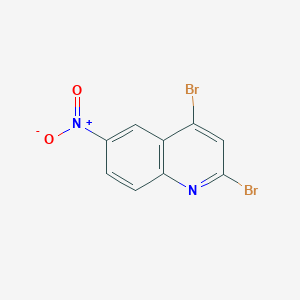
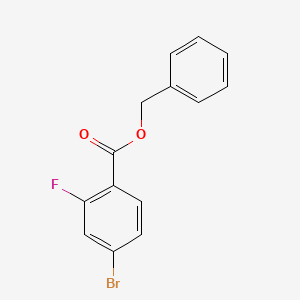
![2'-(Trifluoromethyl)[1,1'-biphenyl]-2-amine](/img/structure/B3137317.png)

![3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B3137331.png)
